Weaker Oral Bronchodilator Activity Versus Theophylline at Equivalent Dosing
In a double-blind, randomized, placebo-controlled crossover study of 27 asymptomatic asthmatic children with baseline airway obstruction, a single oral dose of etamiphylline (6.9 mg/kg) produced no statistically significant improvement in pulmonary function compared with placebo, whereas theophylline at the identical 6.9 mg/kg dose produced significantly greater increases in FEV1, PEF, and MMEF at 1, 2, and 4 hours post-administration [1]. The study concluded that etamiphylline is a demonstrably weaker bronchodilator than theophylline when administered orally [1].
| Evidence Dimension | Bronchodilator efficacy (FEV1 improvement) |
|---|---|
| Target Compound Data | Etamiphylline 6.9 mg/kg oral: no significant difference from placebo in FEV1, PEF, or MMEF at 1, 2, and 4 hours |
| Comparator Or Baseline | Theophylline 6.9 mg/kg oral: significantly greater increase in FEV1 vs etamiphylline and placebo at 1, 2, and 4 hours |
| Quantified Difference | Statistically significant superiority of theophylline; etamiphylline indistinguishable from placebo |
| Conditions | Double-blind, randomized crossover trial; n=27 asymptomatic asthmatic children with baseline airway obstruction; single oral dose |
Why This Matters
This direct head-to-head clinical comparison establishes that etamiphyllin hydrochloride cannot substitute for theophylline in experimental protocols requiring equivalent bronchodilator activity; researchers must adjust dosing expectations accordingly.
- [1] Vázquez C, Labayru T, Rodriguez-Soriano J. Comparative study of the effect of a single oral dose of theophylline and etamiphyllin in children with asthma. An Esp Pediatr. 1984;21(8):739-746. PMID: 6529027. View Source
